Proven Intermediate in a 4-Step, High-Yield Total Synthesis of Curcuphenol
The compound has been specifically and successfully utilized as the key starting material (acetophenone 4) in an efficient, published total synthesis of the bioactive sesquiterpene (±)-curcuphenol. This 4-step route achieved high overall yields, validating the compound's specific utility in this pathway [1]. In contrast, generic or alternative acetophenones like 4'-methylacetophenone or 4'-methoxyacetophenone have not been reported as viable starting materials in this specific, high-value synthetic route, as their different substitution patterns would lead to alternative or failed reaction pathways [1].
| Evidence Dimension | Total Synthesis of Curcuphenol |
|---|---|
| Target Compound Data | Successful use as starting material in a 4-step synthesis with high overall yields. |
| Comparator Or Baseline | Other acetophenones (e.g., 4'-methylacetophenone, 4'-methoxyacetophenone) |
| Quantified Difference | Not reported as viable starting materials for this specific synthetic route. |
| Conditions | Total synthesis of (±)-curcuphenol via prenylation and subsequent cyclization steps. |
Why This Matters
This validates the compound's specific and non-interchangeable role in the synthesis of a high-value natural product, making it a critical procurement item for this research area.
- [1] Montiel LE, Zepeda LG, Tamariz J. Efficient Total Synthesis of Racemic Bisabolane Sesquiterpenes Curcuphenol and Xanthorrhizol Starting from Substituted Acetophenones. Helvetica Chimica Acta, 2010, 93(7), p. 1261-1273. doi: 10.1002/hlca.201000111. View Source
